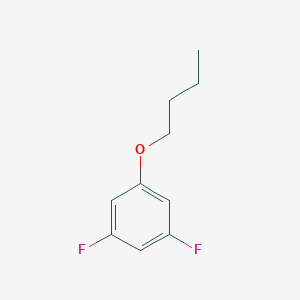

1-Butoxy-3,5-difluorobenzene

Vue d'ensemble

Description

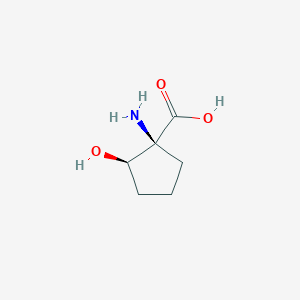

1-Butoxy-3,5-difluorobenzene is a chemical compound with the molecular formula C10H12F2O . It has a molecular weight of 186.198 g/mol .

Synthesis Analysis

The synthesis of 1-Butoxy-3,5-difluorobenzene could potentially involve electrophilic aromatic substitution . A continuous-flow double diazotization method has been reported for the synthesis of m-difluorobenzene, which could be a similar process for 1-Butoxy-3,5-difluorobenzene .Molecular Structure Analysis

The molecular structure of 1-Butoxy-3,5-difluorobenzene consists of a benzene ring with two fluorine atoms and a butoxy group attached .Applications De Recherche Scientifique

Synthesis and Catalysis

Ultrasound-Assisted Synthesis : 1-Butoxy-4-nitrobenzene, closely related to 1-Butoxy-3,5-difluorobenzene, was synthesized using ultrasound-assisted organic solvent conditions, catalyzed by a new multi-site phase-transfer catalyst. This approach notably enhanced the reaction's efficiency compared to traditional methods without ultrasound (Harikumar & Rajendran, 2014).

Materials and Chemical Properties

Intermolecular Interactions and Crystal Structure : Studies have revealed the nuanced intermolecular interactions in similar fluoroaromatic compounds like 1,2,3,5-tetrafluorobenzene, highlighting the role of C–H⋯F–C hydrogen bonding and short F⋯F separations in determining the crystal structure. These findings underscore the complex interaction forces in such molecules, which could be pertinent to 1-Butoxy-3,5-difluorobenzene as well (Thakur et al., 2010).

Energy Storage and Battery Technology

Overcharge Protection in Batteries : Compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), structurally related to 1-Butoxy-3,5-difluorobenzene, have been explored for their potential in enhancing the safety of lithium-ion batteries through overcharge protection. Such additives can prevent battery overcharge by acting as redox shuttles, stabilizing the energy storage system (Zhang et al., 2010).

Environmental and Biodegradation Studies

Biodegradation of Fluoroaromatic Compounds : Research has delved into the biodegradation of difluorobenzenes, compounds related to 1-Butoxy-3,5-difluorobenzene, assessing the microbial degradation capabilities of specific bacterial strains. Understanding the biodegradation pathways of such compounds is crucial for evaluating their environmental impact and potential bioremediation strategies (Moreira et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

1-butoxy-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOWXCOJMHANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597351 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-3,5-difluorobenzene | |

CAS RN |

123843-64-1 | |

| Record name | 1-Butoxy-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)

![3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B169971.png)

![Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B169982.png)

![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)